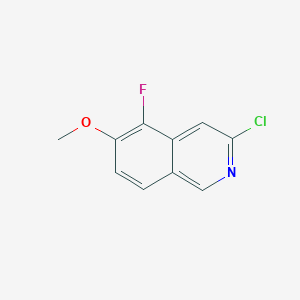
3-Chloro-5-fluoro-6-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-fluoro-6-methoxyisoquinoline is a chemical compound with the CAS Number: 2137640-44-7 . It has a molecular weight of 211.62 . The compound is typically stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C10H7ClFNO/c1-14-8-3-2-6-5-13-9(11)4-7(6)10(8)12/h2-5H,1H3 .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
Chemosensors for Metal Ions
- Application in Metal Ion Detection : A study by Prodi et al. (2001) discusses the use of a compound structurally related to 3-Chloro-5-fluoro-6-methoxyisoquinoline, namely 5-Chloro-8-methoxyquinoline, as a chemosensor. This compound selectively responds to Cd^2+ ions over other tested metal ions, making it potentially useful for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Drug Development
- Synthetic Routes and Drug Development : In the field of medicinal chemistry, O’Neill et al. (1998) investigated various approaches to synthesize 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for the synthesis of antimalarial drugs like 5-fluoroprimaquine. This research provides insight into the chemical synthesis pathways relevant to this compound (O’Neill et al., 1998).
Antitumor Agents
- Anticancer Drug Candidates : Chou et al. (2010) explored 2-phenylquinolin-4-ones, which are structurally related to this compound, as anticancer drug candidates. These compounds showed significant inhibitory activity against various tumor cell lines and have potential as clinical candidates for cancer treatment (Chou et al., 2010).
Antimicrobial Studies
- Antimicrobial Properties : Patel et al. (2010) synthesized fluoroquinolone-based compounds, including those structurally similar to this compound, and evaluated their antifungal and antibacterial activities. This research contributes to understanding the antimicrobial potential of such compounds (Patel et al., 2010).
Fluorophore Development
- Fluorophore for Biomedical Analysis : Hirano et al. (2004) described 6-Methoxy-4-quinolone, a compound related to this compound, as a novel fluorophore. This compound shows strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano et al., 2004).
Crystal Structure and Molecular Conformation
- Crystal Structure Studies : Research by Choudhury et al. (2003) on halogen-substituted isoquinolines, which include compounds similar to this compound, provided insights into their crystal structures and molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Choudhury et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-fluoro-6-methoxyisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-8-3-2-6-5-13-9(11)4-7(6)10(8)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDFMBNIWFAGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=NC=C2C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137640-44-7 |
Source


|
| Record name | 3-chloro-5-fluoro-6-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
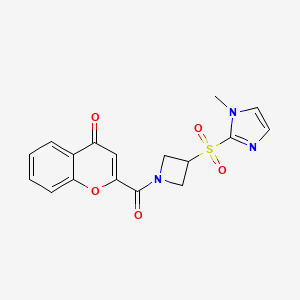
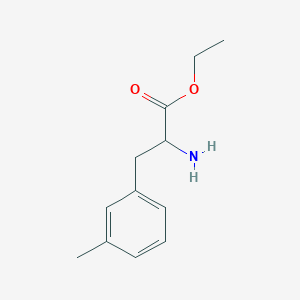

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
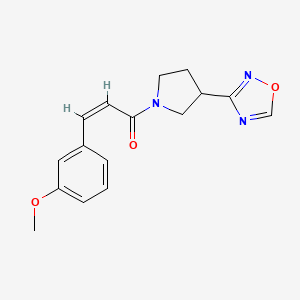

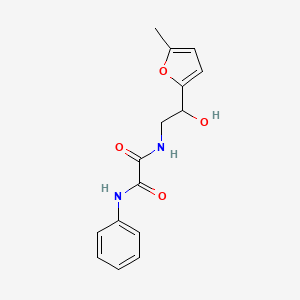
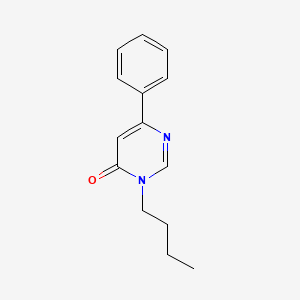
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
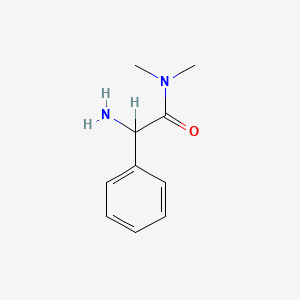
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)
